Viridifloric acid

説明

Viridifloric acid is a natural compound found in various plants, including Eucalyptus, Lamiaceae, and Asteraceae. It has been extensively studied for its pharmacological properties, including its antimicrobial, anti-inflammatory, and antioxidant effects.

作用機序

The mechanism of action of Viridifloric acid is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also appears to modulate the activity of enzymes involved in the production of reactive oxygen species, such as superoxide dismutase and catalase.

Biochemical and Physiological Effects:

Viridifloric acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as nitric oxide and prostaglandin E2. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.

実験室実験の利点と制限

One of the main advantages of using Viridifloric acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. It is also readily available and relatively inexpensive. However, one of the limitations of using Viridifloric acid is its low solubility in water, which can make it difficult to administer in some experiments.

将来の方向性

There are several future directions for research on Viridifloric acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Another area of research is its antimicrobial properties, which can be explored further for the development of new antimicrobial agents. Additionally, the mechanism of action of Viridifloric acid needs to be elucidated further to understand its therapeutic potential fully. Finally, the development of new synthesis methods for Viridifloric acid can help improve its availability and reduce its cost.

Conclusion:

Viridifloric acid is a natural compound with significant pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. It has been extensively studied for its therapeutic potential in various diseases, and its mechanism of action is being explored further. The development of new synthesis methods and the exploration of its potential for the treatment of various diseases are some of the future directions for research on Viridifloric acid.

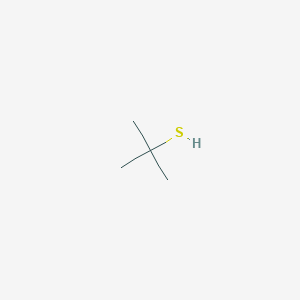

合成法

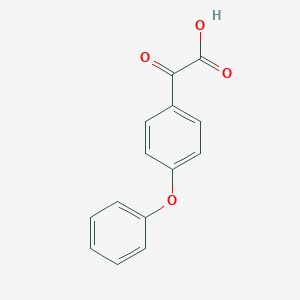

Viridifloric acid can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol, methanol, and chloroform. The chemical synthesis of Viridifloric acid involves the reaction of 2,4-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst.

科学的研究の応用

Viridifloric acid has been widely researched for its therapeutic potential in various diseases. Studies have shown that it exhibits significant antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It also possesses anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, Viridifloric acid has been found to have antioxidant effects, which can help prevent oxidative damage to cells.

特性

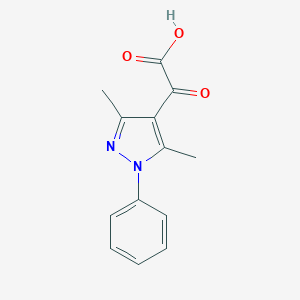

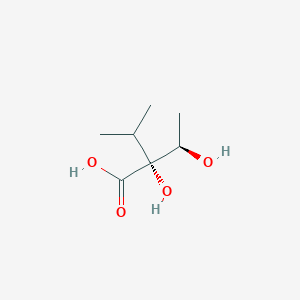

IUPAC Name |

(2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEISHUBUXWXGY-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030935 | |

| Record name | Viridifloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viridifloric acid | |

CAS RN |

17233-93-1 | |

| Record name | Viridifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridifloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDIFLORIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY3Q7PAB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。